Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-
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Overview
Description
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-, the reaction can be carried out using ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, yielding the desired product in high efficiency . Another method involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production of quinoxaline derivatives often focuses on green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are common approaches. These methods not only enhance the yield but also reduce the cost and toxicity associated with traditional catalytic processes .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for quinoxaline derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antiviral, and antifungal activities.
Medicine: Potential therapeutic agent for treating cancer, AIDS, and other infectious diseases.
Industry: Used in the development of optoelectronic materials and as a component in insecticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The compound’s unique structure allows it to bind effectively to its targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- can be compared with other similar compounds such as quinazolines, phthalazines, and cinnolines. These compounds share a similar fused ring system but differ in their substituents and biological activities. Quinoxaline derivatives are particularly notable for their broad spectrum of pharmacological effects, making them unique among nitrogen-containing heterocycles .
List of Similar Compounds
- Quinolines
- Quinazolines
- Phthalazines
- Cinnolines
Properties
CAS No. |
174892-02-5 |
---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
6,7-dimethoxy-2-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C14H12N2O2S/c1-17-12-6-9-10(7-13(12)18-2)16-11(8-15-9)14-4-3-5-19-14/h3-8H,1-2H3 |
InChI Key |
ULSDSZXSWKTUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CS3)OC |
Origin of Product |
United States |
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